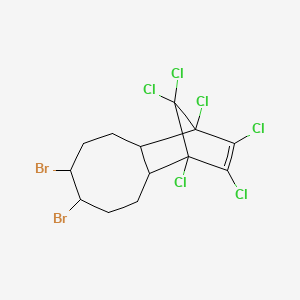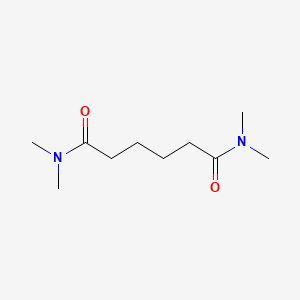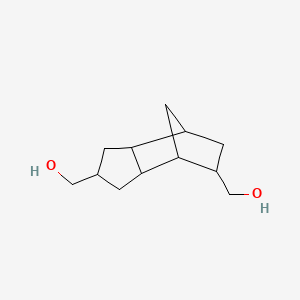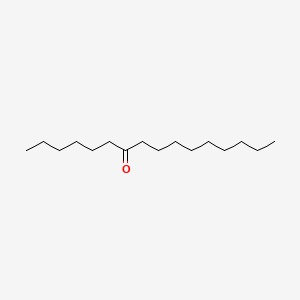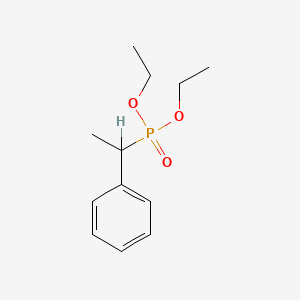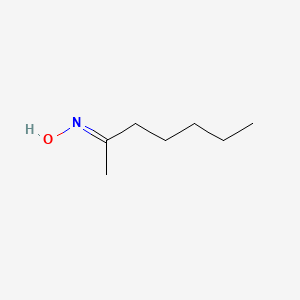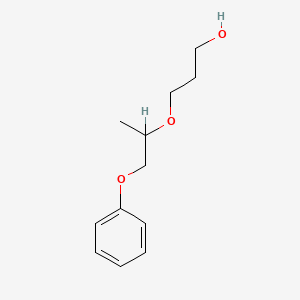![molecular formula C9H15NO6P2 B1596447 [Benzyl(phosphonomethyl)amino]methylphosphonic acid CAS No. 6056-53-7](/img/structure/B1596447.png)
[Benzyl(phosphonomethyl)amino]methylphosphonic acid
Descripción general
Descripción
[Benzyl(phosphonomethyl)amino]methylphosphonic acid, also known as BMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of phosphonic acid derivatives and has a molecular formula of C10H18N2O5P2.
Aplicaciones Científicas De Investigación
-
Separation of Metals and Rare Earth by Solvent Extraction
- Application : Aminomethylenephosphonic acids are used in the separation of metals and rare earth elements .
- Method : This is typically done through solvent extraction, where the acid acts as a chelating agent, binding to the metals and facilitating their separation .
- Results : The effectiveness of this method can vary depending on the specific metals and conditions, but it has been found to be a useful technique in many cases .
-
N-C-P in Medicinal Chemistry
- Application : The N-C-P molecular fragment in aminomethylenephosphonic acids is used in medicinal chemistry .
- Method : These compounds are often used as analogues of amino acids, where the carboxylic group is replaced by a phosphonic acid .
- Results : This has led to a variety of applications in healthcare, although the specific results can vary greatly depending on the exact compounds and conditions .
-
Pesticides/Herbicides
- Application : Aminomethylenephosphonic acids are used in the formulation of pesticides and herbicides .
- Method : These compounds can act as active ingredients in these products, helping to control pests and weeds .
- Results : The effectiveness of these products can vary, but they are generally found to be effective in controlling a variety of pests and weeds .
-
Water-Decontamination Systems
-
Organometallic Complexes: MOF, Gas Absorption
- Application : Aminomethylenephosphonic acids are used in the creation of organometallic complexes, including metal-organic frameworks (MOFs), which have applications in gas absorption .
- Method : These acids can act as ligands, binding to metal ions to form these complexes .
- Results : These complexes can have a variety of properties, including the ability to absorb gases .
-
Proton Conductivity and Magnetic Shielding Tensors
- Application : These acids are used in applications involving proton conductivity and magnetic shielding tensors .
- Method : The exact methods can vary depending on the specific application, but these acids can contribute to these properties due to their unique structure .
- Results : The results can vary greatly depending on the exact compounds and conditions, but these acids have been found to be useful in a variety of applications .
-
Synthesis of Organometallic Complexes
-
Corrosion Inhibition
-
Fouling Inhibition
-
Water Treatment
-
Detergents and Cleaning Agents
- Application : These acids are used in the formulation of detergents and cleaning agents .
- Method : They can be added to these products to improve their cleaning effectiveness .
- Results : The effectiveness of these products can vary, but they are generally found to be effective in cleaning a variety of surfaces .
-
Gas Absorption
- Application : These acids are used in applications involving gas absorption .
- Method : The exact methods can vary depending on the specific application, but these acids can contribute to these properties due to their unique structure .
- Results : The results can vary greatly depending on the exact compounds and conditions, but these acids have been found to be useful in a variety of applications .
-
Microwave-Accelerated Synthesis
- Application : Aminomethylenephosphonic acids are used in microwave-accelerated synthesis .
- Method : These acids can be synthesized from the Mannich-type reaction of ammonia, formaldehyde, and phosphorous acid .
- Results : Microwave-accelerated synthesis dramatically accelerates quantitative silyldealkylation compared to conventional heating and is highly chemoselective .
-
Antiscale Performance
-
Organic-Inorganic Hybrids
Propiedades
IUPAC Name |
[benzyl(phosphonomethyl)amino]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6P2/c11-17(12,13)7-10(8-18(14,15)16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,13)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIOSXILXLIEGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CP(=O)(O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975988 | |
| Record name | [(Benzylazanediyl)bis(methylene)]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Benzyl(phosphonomethyl)amino]methylphosphonic acid | |
CAS RN |
6056-53-7 | |
| Record name | P,P′-[[(Phenylmethyl)imino]bis(methylene)]bis[phosphonic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6056-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Phenylmethyl)imino)bis(methylene)bisphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(Benzylazanediyl)bis(methylene)]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(phenylmethyl)imino]bis(methylene)]bisphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophene-2-ethanol](/img/structure/B1596367.png)
